2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, as well as a thioether linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-methylpyridine with dimethylamine, followed by oxidation with hydrogen peroxide to yield 4,6-dimethyl-2-hydroxypyrimidine.
Thioether Formation: The hydroxyl group on the pyrimidine ring is then substituted with a thiol group using a suitable thiolating agent.
Acetamide Coupling: The final step involves coupling the thioether-substituted pyrimidine with 4-methylphenylacetamide under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various halogenating agents, thiolating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups on the pyrimidine ring.
Scientific Research Applications
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-hydroxypyrimidine: A precursor in the synthesis of the compound.
4-Methylphenylacetamide: Another precursor used in the final coupling step.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Uniqueness
2-[(4-HYDROXY-5,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-9-4-6-12(7-5-9)17-13(19)8-21-15-16-11(3)10(2)14(20)18-15/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) |
InChI Key |
SMESQKLUJVPVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C)C |
Origin of Product |
United States |
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